2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride

CAS No.: 1170229-53-4

Cat. No.: VC2909449

Molecular Formula: C18H16ClNO2

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170229-53-4 |

|---|---|

| Molecular Formula | C18H16ClNO2 |

| Molecular Weight | 313.8 g/mol |

| IUPAC Name | 2-(4-methyl-2-phenylquinolin-3-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C18H15NO2.ClH/c1-12-14-9-5-6-10-16(14)19-18(15(12)11-17(20)21)13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H,20,21);1H |

| Standard InChI Key | OQQCFDHQVZNSEA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)O.Cl |

| Canonical SMILES | CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)O.Cl |

Introduction

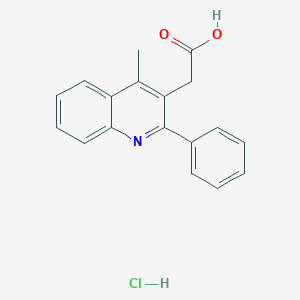

Chemical Identity and Structure

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride is an organic compound characterized by a quinoline core structure substituted with methyl and phenyl groups at positions 4 and 2, respectively, and an acetic acid moiety at position 3, with the compound existing as a hydrochloride salt. The chemical identity parameters of this compound are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1170229-53-4 |

| Molecular Formula | C₁₈H₁₆ClNO₂ |

| Molecular Weight | 313.78 g/mol |

| IUPAC Name | 2-(4-methyl-2-phenylquinolin-3-yl)acetic acid; hydrochloride |

| PubChem CID | 42914803 |

| MDL Number | MFCD11731223 |

The compound features a quinoline heterocyclic system with nitrogen at position 1, which contributes to its basic properties and the formation of its hydrochloride salt. The phenyl group at position 2 and methyl group at position 4 create a specific spatial arrangement that influences the compound's reactivity and binding capabilities .

Structural Characteristics

The molecular structure of 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride includes several key functional groups that define its chemical behavior. The quinoline core provides an aromatic nitrogen heterocycle, while the acetic acid moiety at position 3 contributes carboxylic acid functionality. The compound's structure can be represented using various notation systems:

| Notation Type | Representation |

|---|---|

| InChI | InChI=1S/C18H15NO2.ClH/c1-12-14-9-5-6-10-16(14)19-18(15(12)11-17(20)21)13-7-3-2-4-8-13;/h2-10H,11H2,1H3,(H,20,21);1H |

| InChI Key | OQQCFDHQVZNSEA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)O.Cl |

These structural characteristics contribute to its potential for chemical interactions and pharmacological effects that may be explored in research settings .

Physical Properties

The physical properties of 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride provide important information for handling, storage, and potential applications. Available data indicates the following physical characteristics:

| Property | Value |

|---|---|

| Physical Appearance | Powder |

| Density | 1.228 g/cm³ |

| Boiling Point | 470.6°C at 760 mmHg |

| Flash Point | 238.4°C |

| Melting Point | Not available |

| Solubility | Limited data available |

The relatively high boiling and flash points suggest thermal stability under standard laboratory conditions. The compound appears as a powder at room temperature, which is typical for many organic hydrochloride salts .

Spectroscopic Properties

While specific spectroscopic data for 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride is limited in the available search results, quinoline derivatives typically display characteristic absorption patterns in UV-visible spectroscopy due to their aromatic and heterocyclic structure. The compound would be expected to show characteristic NMR signals for aromatic protons from both the quinoline core and the phenyl substituent, as well as distinctive signals for the methyl group and the methylene protons of the acetic acid moiety .

Synthesis and Preparation Methods

General Synthetic Approaches

Quinoline derivatives are commonly synthesized through cyclization reactions involving appropriately substituted anilines or anthranilic acid derivatives. For quinolines with substituents at positions 2, 3, and 4, methods such as the Pfitzinger reaction, Conrad-Limpach reaction, or modifications of these classic approaches may be employed.

The synthesis might involve:

-

Formation of the quinoline core structure

-

Introduction of the phenyl group at position 2

-

Incorporation of the methyl group at position 4

-

Attachment of the acetic acid moiety at position 3

-

Conversion to the hydrochloride salt

Related compounds in the search results suggest that reactions involving anthranilic acid derivatives with appropriate reagents under controlled conditions might be applicable, although the specific conditions would need to be optimized for this particular substitution pattern.

Chemical Reactivity

The chemical reactivity of 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride is influenced by its functional groups and structural features.

Acid-Base Properties

As a hydrochloride salt of a quinoline derivative, this compound exhibits acid-base behavior. The nitrogen in the quinoline ring is protonated in the hydrochloride form, while the carboxylic acid group can participate in acid-base reactions. This dual functionality allows for potential pH-dependent behavior in solution .

Reactivity of Functional Groups

The carboxylic acid moiety can undergo typical reactions including esterification, amide formation, and salt formation with bases. The quinoline core may participate in electrophilic aromatic substitution reactions, although the existing substituents will influence the reactivity and regioselectivity of such reactions. The methyl group at position 4 may be involved in reactions typical of benzylic positions if activated under appropriate conditions .

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazards necessitate appropriate handling procedures and safety measures .

Comparative Analysis with Related Compounds

2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride shares structural similarities with other quinoline derivatives, particularly its positional isomer (2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride (CAS: 17401-15-9). The key difference between these compounds lies in the positions of the methyl and phenyl substituents on the quinoline ring.

Structural Comparison

| Compound | Methyl Position | Phenyl Position | CAS Number |

|---|---|---|---|

| 2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride | 4 | 2 | 1170229-53-4 |

| (2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride | 2 | 4 | 17401-15-9 |

The positional differences of these substituents can significantly affect the electronic distribution, reactivity, and three-dimensional structure of the molecules, potentially leading to different chemical behaviors and biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume